molecular formula C30H32N4O3 B2713919 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 946286-49-3

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2713919
CAS No.: 946286-49-3
M. Wt: 496.611
InChI Key: OWEZWCQBHCUYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a coumarin core (2-oxo-2H-chromene) linked via a carboxamide group to a substituted ethyl chain. The ethyl chain is functionalized with two distinct pharmacophores:

  • A 4-phenylpiperazine moiety, known for its role in modulating receptor binding (e.g., serotonin or dopamine receptors) .

The structural complexity suggests applications in central nervous system (CNS) therapeutics, leveraging the coumarin scaffold’s inherent bioactivity (e.g., anti-inflammatory, anticoagulant) .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c1-32(2)24-14-12-22(13-15-24)27(34-18-16-33(17-19-34)25-9-4-3-5-10-25)21-31-29(35)26-20-23-8-6-7-11-28(23)37-30(26)36/h3-15,20,27H,16-19,21H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEZWCQBHCUYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene ring fused with a carboxamide group, along with dimethylamino and phenylpiperazine substituents. Its molecular formula is C27H32N4O3C_{27}H_{32}N_{4}O_{3}, and it has a molecular weight of approximately 428.569 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its interactions with various molecular targets. Key areas of focus include:

  • Antidepressant Activity : The phenylpiperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Anticonvulsant Properties : Studies have shown that derivatives containing the phenylpiperazine fragment exhibit significant anticonvulsant activity in animal models.
  • Anti-Alzheimer's Potential : Molecular docking studies suggest that the compound may inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound likely binds to various receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit AChE, which may enhance cholinergic transmission and improve cognitive functions in models of neurodegeneration.
  • Ion Channel Modulation : Some studies suggest that it may also affect ion channels involved in neuronal excitability, contributing to its anticonvulsant effects.

Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various derivatives based on similar structures. The results indicated that compounds with the phenylpiperazine moiety showed protective effects against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, demonstrating significant anticonvulsant activity compared to control groups .

CompoundDose (mg/kg)MES Protection
Compound A100Yes
Compound B300Yes
Control-No

Anti-Alzheimer's Activity

Molecular docking studies revealed that the compound interacts favorably with the active site of AChE, exhibiting an IC50 value comparable to established inhibitors like donepezil. This suggests potential therapeutic applications in treating Alzheimer's disease .

CompoundIC50 (μM)Reference
N-{...}1.82
Donepezil1.82

Comparison with Similar Compounds

Research Findings and Implications

Structural Synergy: The target compound combines the coumarin core (rigid, bioactive) with phenylpiperazine (receptor-targeting) and dimethylamino (solubility/CNS penetration), offering a multifunctional profile unmatched by simpler analogues .

Substituent Effects: Dimethylamino vs. Methoxy: Dimethylamino enhances basicity and solubility at physiological pH, critical for CNS drugs . Phenylpiperazine vs. Azetidinone: Piperazine’s flexibility improves receptor binding versus azetidinone’s constrained geometry .

Synthetic Challenges : The target compound’s multi-step synthesis (inferred from analogous methods ) may require optimization for scalability.

Data Tables

Table 1: Structural Features of Key Analogues

Compound Core Substituent 1 Substituent 2
Target Compound Coumarin 4-(Dimethylamino)phenyl 4-Phenylpiperazine
N-(4-Methoxyphenethyl)-coumarin-carboxamide Coumarin 4-Methoxyphenethyl
Phenylpiperazine-azetidinone Azetidinone 3-Nitrophenyl 4-Phenylpiperazine

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide?

  • Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the chromene-3-carboxamide core via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions .
  • Step 2 : Functionalization with the phenylpiperazine moiety via nucleophilic substitution or amide coupling. Piperazine derivatives (e.g., 4-phenylpiperazine) are often introduced using coupling agents like HATU or EDC in anhydrous DMF .
  • Step 3 : Incorporation of the dimethylaminophenyl group via Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
    • Key Characterization : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

  • Answer :

  • Solvent Selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions (10–20 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80 to prevent aggregation) .
  • Critical Parameters : Monitor compound stability via LC-MS over 24 hours to detect degradation. Adjust pH to 7.4 for physiological relevance .
  • Alternative Strategies : For hydrophobic moieties (e.g., chromene core), employ cyclodextrin-based encapsulation to enhance aqueous solubility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities for this compound?

  • Answer : Contradictions may arise from assay variability or receptor subtype selectivity.

  • Assay Optimization :
  • Use radioligand binding assays (e.g., ³H-labeled antagonists) with purified receptor subtypes (e.g., serotonin 5-HT₁A vs. dopamine D₂ receptors) to isolate target interactions .
  • Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts .
  • Data Analysis : Apply Schild regression or Cheng-Prusoff equations to calculate Ki values, ensuring consistency in IC₅₀-to-Ki conversions .

Q. How can computational modeling guide the optimization of pharmacokinetic (PK) properties for this compound?

  • Answer :

  • ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to predict logP (target <5), aqueous solubility, and CYP450 metabolism. The phenylpiperazine moiety may enhance blood-brain barrier (BBB) penetration due to moderate logP (~3.5) .
  • Metabolite Identification : Perform in silico metabolite prediction (e.g., GLORYx) to prioritize lab synthesis of stable analogs. For example, replacing the chromene oxygen with a sulfur atom reduces oxidative metabolism .
  • In Vivo Validation : Pair computational predictions with murine PK studies, measuring plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Q. What are the best practices for designing structure-activity relationship (SAR) studies targeting the chromene-carboxamide core?

  • Answer :

  • Core Modifications : Systematically vary substituents on the chromene ring (e.g., electron-withdrawing groups at C-6 to enhance electrophilicity) and the carboxamide linker (e.g., methyl vs. ethyl groups) .
  • Activity Cliffs : Use Free-Wilson analysis to quantify contributions of specific substituents. For example, the dimethylaminophenyl group may improve potency by 10-fold via π-π stacking with receptor residues .
  • Data Integration : Combine SAR data with molecular dynamics (MD) simulations (e.g., GROMACS) to map ligand-receptor binding modes and identify critical hydrogen bonds .

Methodological Considerations for Data Contradictions

Q. How to reconcile discrepancies in cytotoxicity profiles across different cancer cell lines?

  • Answer :

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis vs. efflux pump overexpression) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to detect unintended kinase inhibition, which may explain variable IC₅₀ values .
  • Table 1 : Example cytotoxicity data across cell lines:
Cell LineIC₅₀ (µM)Key Pathway AffectedReference
MCF-70.12PI3K/AKT
A5495.7EGFR
HepG22.3CYP3A4 metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.